molecular formula C7H13NO2 B1590673 1,4-Dioxa-7-azaspiro[4.5]decane CAS No. 40369-91-3

1,4-Dioxa-7-azaspiro[4.5]decane

Cat. No. B1590673
CAS RN: 40369-91-3
M. Wt: 143.18 g/mol
InChI Key: FZWPOVPBHOSLFN-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-azaspiro[4.5]decane is a biochemical reagent . It is also known as 4-Piperidone ethylene acetal .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . It is also used in the synthesis of new 1-Thia-4-azaspiro[4.5]decane derivatives .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-7-azaspiro[4.5]decane is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2 .


Physical And Chemical Properties Analysis

1,4-Dioxa-7-azaspiro[4.5]decane has a molecular weight of 143.19 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 226.8±25.0 °C at 760 mmHg . The flash point is 82.8±12.6 °C .

Scientific Research Applications

Synthesis of Spirocyclotriphosphazenes

1,4-Dioxa-7-azaspiro[4.5]decane: has been utilized in the synthesis of spirocyclotriphosphazenes . These compounds are of interest due to their potential applications in high-performance polymers, with properties such as flame retardancy, thermal stability, and mechanical strength.

Safety and Hazards

1,4-Dioxa-7-azaspiro[4.5]decane is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPOVPBHOSLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496149
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
Source EPA DSSTox
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-7-azaspiro[4.5]decane

CAS RN

40369-91-3
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
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Record name 1,4-Dioxa-7-azaspiro[4.5]decane
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Record name 1,4-dioxa-7-azaspiro[4.5]decane
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Synthesis routes and methods

Procedure details

To a solution of 1-Boc-3-piperidone (700 mg, 3.51 mmol) in toluene (20 mL) was added ethylene glycol (588 μL, 10.54 mmol) followed by p-toluene sulfonic acid hydrate (1.0 g, 5.27 mmol) and the reaction heated to reflux using Dean-Stark apparatus for 7 h. To the mixture was added NaHCO3 solution, and the organic layer was removed. The aqueous phase was evaporated to dryness and the resulting residue dissolved in THF. Filtration through celite and removal of the solvent in vacuo gave the desired product as light brown oil. δH (CD3OD): 3.99 (2H, s), 3.73–3.57 (2H, m), 3.63 (4H, m), 2.77 (1H, m), 2.73 (1H, m), 1.76 (2H, m).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
588 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications were explored in the research on 1,4-dioxa-7-azaspiro[4.5]decanes and how did these modifications impact their dopamine agonist activity?

A1: Researchers synthesized three 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives, each with a different substituent at the 6-position: benzyl, 3-indolylmethyl, or 4-indolylmethyl []. While none of the compounds showed central nervous system activity, the 4-indolylmethyl analogue displayed potent peripheral dopamine agonist activity in the cat cardioaccelerator nerve assay []. This suggests that the position of the indole ring on the substituent significantly impacts the compound's dopamine agonist activity.

Q2: What were the key findings regarding the in vivo pharmacological activity of the synthesized 1,4-dioxa-7-azaspiro[4.5]decane derivatives?

A2: The research primarily focused on evaluating the compounds' potential as dopamine agonists. The 4-indolylmethyl derivative demonstrated significant peripheral dopamine agonist activity, showing an ID50 of 0.095 µmol/kg in the cat cardioaccelerator nerve assay. This activity is comparable to apomorphine, a known dopamine agonist, which had an ID50 of 0.0348 µmol/kg in the same assay []. Interestingly, none of the tested compounds exhibited central nervous system activity, suggesting a peripheral selectivity for their dopamine agonist effects [].

  1. Glennon, R.O. Synthesis and Pharmacological Evaluation of Some 6-Substituted 7-Methyl-1,4-dioxa-7-azaspiro(4.5)decanes as Potential Dopamine Agonists. J. Med. Chem. 1981, 14, 1106–1110.

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